1,3-benzodioxol-5-yl(cycloheptyl)amine
Description
1,3-Benzodioxol-5-yl(cycloheptyl)amine is a secondary amine featuring a 1,3-benzodioxole moiety linked via an amine group to a cycloheptyl ring. This compound belongs to a broader class of substituted benzodioxolyl amines, which are structurally related to psychoactive phenethylamines like MDMA (3,4-methylenedioxymethamphetamine). However, the cycloheptyl substituent distinguishes it from more common analogs with smaller aliphatic or aromatic groups.
Properties
IUPAC Name |
N-cycloheptyl-1,3-benzodioxol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-4-6-11(5-3-1)15-12-7-8-13-14(9-12)17-10-16-13/h7-9,11,15H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWBZEVIQUKEPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Variations in Benzodioxolyl Amines
The 1,3-benzodioxole core is a common scaffold in bioactive molecules. Key structural variations among analogs include:
- Substituent on the amine nitrogen : Cycloheptyl (target compound), cyclohexyl (e.g., 3d in antifungal studies), cyclopentyl (e.g., 3a), or linear alkyl chains (e.g., MBDB, MDMA) .
- Ring puckering and conformation : Cycloheptyl introduces unique steric and conformational properties compared to smaller rings. Puckering coordinates (amplitude and phase angles) influence molecular geometry and binding interactions .
Table 1: Structural Comparison of Selected Benzodioxolyl Amines
Antifungal Activity
In a study of pyrazolonaphthyridine derivatives, compounds with cycloalkyl substituents exhibited varying antifungal potencies:
- Cyclohexyl (3d) : MIC₅₀ = 12.5 µg/mL against Candida albicans.
- Cycloheptyl (3g) : MIC₅₀ = 25 µg/mL (lower activity than cyclohexyl).
The larger cycloheptyl ring may reduce membrane permeability or target affinity compared to cyclohexyl .
Psychoactive Properties
- MBDB (N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine): Shares structural similarity but lacks the cycloheptyl group.
- No direct behavioral data are available, but homologs with larger substituents often show diminished potency .
Pharmacokinetic and Toxicological Insights
- Metabolism : Benzodioxolyl amines are typically metabolized via hepatic CYP450 enzymes. The cycloheptyl group may slow oxidation compared to smaller substituents.
- Toxicity : Structural analogs like MDMA induce neurotoxicity via serotonin depletion, but cycloheptyl’s impact remains unstudied. Preliminary safety data for related compounds emphasize handling precautions (e.g., PPE, ventilation) .
Q & A
Q. How can the structural identity and purity of 1,3-benzodioxol-5-yl(cycloheptyl)amine be confirmed experimentally?
To verify structural identity, employ nuclear magnetic resonance (NMR) spectroscopy to analyze proton and carbon environments, focusing on the benzodioxole ring (δ ~6.8–7.2 ppm for aromatic protons) and cycloheptyl moiety (δ ~1.2–2.5 ppm for aliphatic protons). High-resolution mass spectrometry (HRMS) can confirm molecular weight (e.g., [M+H]⁺ peak). For purity, use high-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm, targeting >95% purity. Cross-reference spectral data with PubChem entries for analogous compounds (e.g., InChIKey validation) .
Q. What synthetic strategies are recommended for optimizing yield and purity during synthesis?
A multi-step approach is typical:
Coupling reaction : React 1,3-benzodioxol-5-amine with cycloheptyl halide under Buchwald-Hartwig conditions (Pd catalyst, ligand, base).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.
Yield optimization : Adjust reaction temperature (80–100°C), stoichiometry (1:1.2 amine:halide), and catalyst loading (5 mol% Pd). Monitor intermediates via TLC .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Receptor binding assays : Radioligand displacement studies for serotonin or dopamine receptors (common targets for benzodioxole derivatives).
- Enzyme inhibition : Test against monoamine oxidase (MAO) using fluorometric assays.
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) at 1–100 μM concentrations. Include positive controls (e.g., clorgyline for MAO-A) and triplicate measurements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate critical functional groups?
- Analog synthesis : Modify the cycloheptyl group (e.g., replace with cyclopentyl or bicyclic systems) or benzodioxole substituents (e.g., methoxy, halogen).
- Activity comparison : Test analogs in receptor binding and enzyme assays. For example, 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine showed altered MAO affinity due to chlorine substitution .
- Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. How should researchers resolve contradictions between computational predictions and experimental data?
- Re-evaluate computational models : Adjust force fields in molecular docking (e.g., AutoDock Vina) to account for flexible binding pockets.
- Experimental validation : Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Theoretical alignment : Link discrepancies to limitations in solvent effects or protonation states in simulations .
Q. What methodologies are recommended for probing interaction mechanisms with biological targets?
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., MAO-B) to resolve binding modes.
- Mutagenesis studies : Introduce point mutations (e.g., Tyr435Ala in MAO-B) to identify critical residues.
- Kinetic assays : Determine inhibition constants (Kᵢ) using Lineweaver-Burk plots .
Q. How can computational modeling enhance understanding of pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate solubility (LogS), blood-brain barrier permeability, and CYP450 interactions.
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., POPC lipid bilayer models) over 100 ns trajectories.
- Metabolism prediction : Identify potential oxidation sites (e.g., cycloheptyl ring) via cytochrome P450 docking .
Q. What strategies mitigate toxicity risks in early-stage development?
- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment (LDH release assay).
- In silico toxicity prediction : Apply Derek Nexus to flag structural alerts (e.g., benzodioxole carcinogenicity potential).
- Dose-response studies : Establish NOAEL (no observed adverse effect level) in zebrafish models .
Methodological Considerations Table
| Research Objective | Recommended Techniques | Key Parameters |
|---|---|---|
| Structural Validation | NMR, HRMS, HPLC | Purity >95%, δ (ppm) alignment with analogs |
| SAR Analysis | Analog synthesis, IC₅₀ determination | Δ logP, hydrogen bond count |
| Toxicity Screening | MTT, LDH, Derek Nexus | IC₅₀ < 10 μM, NOAEL in vivo |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
